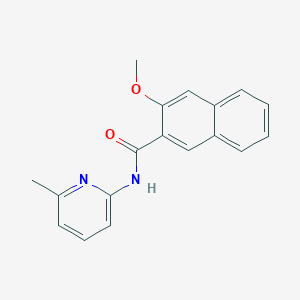

3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide

Descripción

Propiedades

IUPAC Name |

3-methoxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-6-5-9-17(19-12)20-18(21)15-10-13-7-3-4-8-14(13)11-16(15)22-2/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHMOLNSPDSIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide typically involves the following steps:

Formation of the Naphthamide Core: The naphthalene core is functionalized with a methoxy group at the 3-position. This can be achieved through electrophilic aromatic substitution reactions.

Amide Bond Formation: The functionalized naphthalene is then reacted with 6-methyl-2-pyridinecarboxylic acid or its derivatives to form the amide bond. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: 3-hydroxy-N-(6-methylpyridin-2-yl)-2-naphthamide.

Reduction: 3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthylamine.

Substitution: Various substituted naphthamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic electronic materials and dyes.

Mecanismo De Acción

The mechanism of action of 3-methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally analogous molecules based on substituents, synthesis, and inferred biological activities.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Hypothesized Activities

Key Observations:

Pyrazole derivatives () exhibit heterocyclic flexibility, which may improve bioavailability in agricultural applications .

Substituent Effects: The 6-methylpyridin-2-yl group in the target compound is less sterically hindered than the coumarin-thiazole-piperidine chain in Probe 2C, suggesting better membrane permeability .

Synthetic Approaches :

- The target compound likely employs standard amide coupling, whereas microwave-assisted methods () improve reaction efficiency for pyrazole derivatives .

Pharmacological and Functional Implications

- Enzyme Inhibition : Probe 2C’s cholinesterase inhibition activity suggests that naphthamides with optimized substituents (e.g., the target compound’s pyridinyl group) could target similar enzymes.

- Antimicrobial Activity : Pyridinyl-containing chalcone-pyrazole derivatives () show broad-spectrum antimicrobial effects, implying that the target compound’s 6-methylpyridin-2-yl group may confer similar properties .

- Solubility and Bioavailability : The pyridinyl group in the target compound may enhance aqueous solubility compared to halogenated phenyl groups in chalcone-pyrazoles, which are more lipophilic .

Actividad Biológica

3-Methoxy-N-(6-methylpyridin-2-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications, supported by relevant research findings and data tables.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is hypothesized to act as a ligand in biochemical assays, potentially inhibiting specific enzymes involved in disease pathways. Its mechanism may include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby affecting cell proliferation and survival.

- Receptor Binding : It could bind to specific receptors, modulating their activity and influencing signaling pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| M-HeLa (Cervical Cancer) | 5.0 | |

| PC3 (Prostate Cancer) | 10.0 | |

| Chang Liver Cells | >50 |

The selectivity index (SI), which measures the ratio between IC50 values for normal versus cancer cells, indicates a favorable profile for this compound, suggesting lower toxicity to normal cells compared to tumor cells.

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been investigated for anti-inflammatory properties. Preliminary studies suggest that it may reduce pro-inflammatory cytokine production in vitro, although further research is necessary to elucidate its full therapeutic potential.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on M-HeLa and PC3 cell lines. Results demonstrated significant inhibition of cell growth with IC50 values indicating effective doses for therapeutic applications.

- Biochemical Assays : The compound was evaluated as a ligand in various biochemical assays, showing potential for modulating enzyme activities associated with cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.